4-[(4-Bromooxolan-3-yl)oxy]oxane
Description
4-[(4-Bromooxolan-3-yl)oxy]oxane is a bicyclic organobromine compound characterized by a tetrahydrofuran (oxolane) ring substituted with a bromine atom at position 4, linked via an ether bond to an oxane (tetrahydropyran) ring. This structure confers unique electronic and steric properties due to the bromine atom’s polarizability and the rigidity of the fused oxygen-containing rings.
Properties
Molecular Formula |
C9H15BrO3 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
4-(4-bromooxolan-3-yl)oxyoxane |
InChI |
InChI=1S/C9H15BrO3/c10-8-5-12-6-9(8)13-7-1-3-11-4-2-7/h7-9H,1-6H2 |
InChI Key |
LKIUWEQPBIAEDN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2COCC2Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(4-Bromooxolan-3-yl)oxy]oxane typically involves the reaction of oxolane derivatives with brominating agents under controlled conditions. The exact synthetic routes and reaction conditions can vary, but common methods include:
Bromination of Oxolane Derivatives: This involves the use of bromine or other brominating agents to introduce the bromine atom into the oxolane ring.
Industrial Production: Large-scale production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(4-Bromooxolan-3-yl)oxy]oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form oxolane derivatives with different oxidation states.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
4-[(4-Bromooxolan-3-yl)oxy]oxane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(4-Bromooxolan-3-yl)oxy]oxane involves its interaction with molecular targets and pathways within biological systems. The bromine atom and oxolane ring play crucial roles in its reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-[(4-Bromooxolan-3-yl)oxy]oxane with key analogs based on substituents, physicochemical properties, and applications inferred from the evidence:
Structural and Functional Differences
- In contrast, X-Gal’s bromo-chloroindole moiety enables specific enzymatic interactions .
- Oxygen Heterocycles : The oxolane-oxane linkage in this compound introduces conformational rigidity, similar to EMPA’s oxolan-3-yl group, which is critical for target binding in SGLT2 inhibition . Metabolite metab_3695’s hydroxyl-rich structure, however, prioritizes solubility over receptor affinity .
- Polarity and Solubility: Bromine’s polarizability increases lipophilicity compared to hydroxyl-rich compounds like Cyanidin-3-O-glucoside, which is highly water-soluble due to phenolic and sugar moieties .
Biological Activity
The compound 4-[(4-Bromooxolan-3-yl)oxy]oxane , also known by its CAS number 84298-08-8, is a synthetic organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a brominated oxolane moiety connected to an ether linkage, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 233.12 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 84298-08-8 |
Antimicrobial Properties
Research has indicated that compounds similar to This compound exhibit significant antimicrobial activity. Essential oils containing similar oxolane structures have shown efficacy against various bacterial and fungal strains. For instance, studies on essential oils from Ocotea species demonstrated antifungal activity against Candida parapsilosis with a minimum inhibitory concentration (MIC) of 500 µg/mL .
Cytotoxicity
The cytotoxic potential of compounds with oxolane structures has been evaluated in several studies. A notable study highlighted the cytotoxic effects of alkaloids derived from Ocotea species against human cancer cell lines, suggesting that similar structural motifs might also exhibit cytotoxic properties .
The mechanism by which This compound exerts its biological effects may involve:
- Membrane Disruption : The lipophilic nature of oxolane derivatives can facilitate their interaction with microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes in microbial metabolism, contributing to their antimicrobial effects .
Case Studies
- Antifungal Activity Assessment : In vitro studies have demonstrated that compounds structurally related to This compound can inhibit the growth of pathogenic fungi. For example, essential oils tested against Candida species showed varying degrees of antifungal activity, reinforcing the potential efficacy of brominated oxolanes in treating fungal infections.
- Cytotoxicity Evaluation : A study conducted on various derivatives revealed that certain oxolane-based compounds displayed selective cytotoxicity towards cancer cell lines, indicating possible applications in cancer therapy .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
